molecular formula C13H17NO2 B11886740 Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B11886740
M. Wt: 219.28 g/mol
InChI Key: DBMVQUYPRJIPLJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the derivative and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the carboxylate group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3

InChI Key

DBMVQUYPRJIPLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)C)NC1

Origin of Product

United States

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